2,6-Dimethylthioanisole
Overview
Description
2,6-Dimethylthioanisole is an organic compound with the molecular formula C₉H₁₂S. It is a derivative of thioanisole, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylthioanisole can be synthesized through the methylation of 2,6-dimethylthiophenol using iodomethane. The general procedure involves dissolving 2,6-dimethylthiophenol in acetone, adding potassium carbonate as a base, and then adding iodomethane dropwise. The mixture is heated to reflux for 12 hours, followed by cooling, filtration, and purification through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as in laboratory settings, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylthioanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl and thioether groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Substitution: Reagents such as bromine or chlorine can be used under controlled conditions to introduce halogen atoms into the aromatic ring.
Major Products:
Oxidation: The major products are this compound sulfoxide and this compound sulfone.
Substitution: Halogenated derivatives of this compound are the primary products.
Scientific Research Applications
2,6-Dimethylthioanisole is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: The compound is used in biochemical research to investigate enzyme interactions and metabolic pathways.
Medicine: While not directly used as a therapeutic agent, it aids in the development of pharmaceuticals by serving as a model compound in drug design studies.
Mechanism of Action
The mechanism by which 2,6-dimethylthioanisole exerts its effects is primarily through its interactions with other molecules in chemical reactions. The thioether group can act as a nucleophile, participating in various substitution and addition reactions. The methyl groups enhance the electron density on the aromatic ring, making it more reactive towards electrophiles.
Comparison with Similar Compounds
Thioanisole: The parent compound, lacking the methyl groups, is less reactive in electrophilic aromatic substitution reactions.
2,6-Dimethylanisole: An oxygen analogue, which exhibits different reactivity due to the presence of an oxygen atom instead of sulfur.
2-Methyl-4-nitrothioanisole: A nitro-substituted derivative, showing different electronic properties and reactivity patterns.
Uniqueness: 2,6-Dimethylthioanisole is unique due to the combined effects of the thioether and methyl groups, which enhance its reactivity and make it a valuable compound in synthetic organic chemistry. Its specific substitution pattern also allows for selective reactions that are not possible with other thioanisole derivatives.
Properties
IUPAC Name |
1,3-dimethyl-2-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVXUDPAZIIEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335475 | |
Record name | 2,6-Dimethylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-79-5 | |
Record name | 1,3-Dimethyl-2-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4163-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4163-79-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.